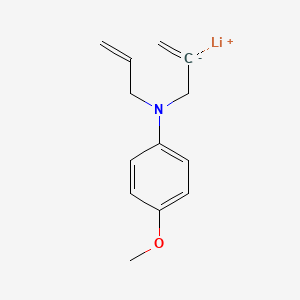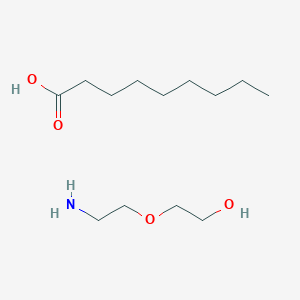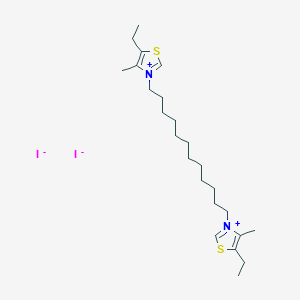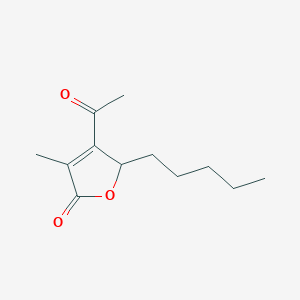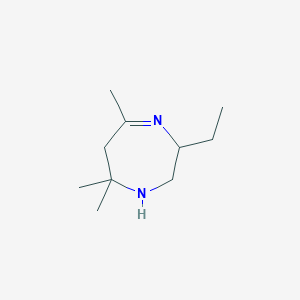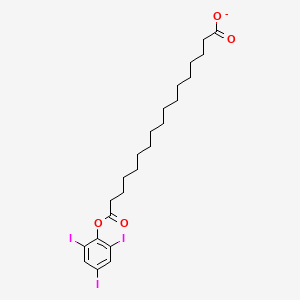
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate: is a synthetic chemical compound characterized by the presence of a heptadecanoate chain attached to a phenoxy group substituted with three iodine atoms at positions 2, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate typically involves the esterification of 17-oxoheptadecanoic acid with 2,4,6-triiodophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the heptadecanoate chain, converting it to a hydroxyl group.
Substitution: The iodine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Conversion to 17-hydroxy-17-(2,4,6-triiodophenoxy)heptadecanoate.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for use in organic synthesis and materials science.
Biology: In biological research, 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: The compound’s iodinated phenoxy group makes it a candidate for use in radiolabeling and imaging studies, particularly in the development of contrast agents for medical imaging techniques such as computed tomography (CT) scans.
Industry: In industrial applications, the compound is explored for its potential use in the development of specialty chemicals and materials, including flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phenoxy and heptadecanoate moieties. The iodine atoms in the phenoxy group can enhance the compound’s binding affinity to certain targets, potentially leading to inhibitory or modulatory effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
17-Oxo-17-(2,4,6-tribromophenoxy)heptadecanoate: Similar structure but with bromine atoms instead of iodine.
17-Oxo-17-(2,4,6-trichlorophenoxy)heptadecanoate: Similar structure but with chlorine atoms instead of iodine.
17-Oxo-17-(2,4,6-trifluorophenoxy)heptadecanoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate distinguishes it from its brominated, chlorinated, and fluorinated analogs. Iodine atoms confer unique properties, such as higher atomic mass and radiopacity, making the compound particularly useful in imaging applications. Additionally, the electronic effects of iodine can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to its halogenated counterparts.
Properties
CAS No. |
500711-81-9 |
|---|---|
Molecular Formula |
C23H32I3O4- |
Molecular Weight |
753.2 g/mol |
IUPAC Name |
17-oxo-17-(2,4,6-triiodophenoxy)heptadecanoate |
InChI |
InChI=1S/C23H33I3O4/c24-18-16-19(25)23(20(26)17-18)30-22(29)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(27)28/h16-17H,1-15H2,(H,27,28)/p-1 |
InChI Key |
ZOSNRCZWKCHXAR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCCC(=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


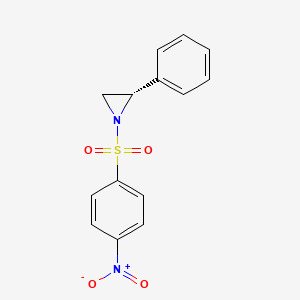
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
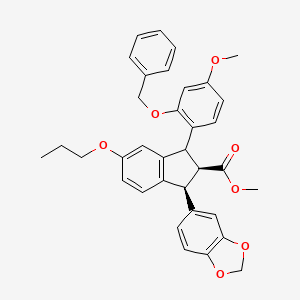
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

